Acide spaglumique

Catalog No.
S543635
CAS No.
4910-46-7
M.F
C11H18N2O9
M. Wt
322.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acide spaglumique

CAS Number

4910-46-7

Product Name

Acide spaglumique

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid;hydrate

Molecular Formula

C11H18N2O9

Molecular Weight

322.27 g/mol

InChI

InChI=1S/C11H16N2O8.H2O/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16;/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21);1H2/t6-,7-;/m0./s1

InChI Key

LQMRHOYCEMZABM-LEUCUCNGSA-N

SMILES

CC(=O)NC(CC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

beta-NAAG, N-acetylaspartyl-beta-linked glutamate

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O.O

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O

Description

The exact mass of the compound Naaxia is 338.0961 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of peptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Vernal Keratoconjunctivitis (VKC)

Acide spaglumique, also known as spaglumic acid or N-acetyl-L-β-aspartyl-L-glutamic acid, is a hybrid peptide compound with the chemical formula C11H16N2O8C_{11}H_{16}N_{2}O_{8}. It belongs to a class of organic compounds characterized by containing at least two different types of amino acids linked by peptide bonds. This compound is primarily recognized for its role as a mast cell stabilizer, which helps prevent allergic reactions by inhibiting the release of inflammatory mediators such as histamine from mast cells .

Typical of amino acids and peptides, including:

  • Acid-Base Reactions: As a diprotic acid, it can donate protons in acidic conditions. The general reaction can be represented as:
    Spaglumic Acid+BaseSalt+Water\text{Spaglumic Acid}+\text{Base}\rightarrow \text{Salt}+\text{Water}
    This reaction exemplifies the neutralization process where spaglumic acid interacts with bases to form salts and water .
  • Hydrolysis: In the presence of water, spaglumic acid can hydrolyze to yield its constituent amino acids:
    Spaglumic Acid+H2OAmino Acids\text{Spaglumic Acid}+H_2O\rightarrow \text{Amino Acids}
  • Degranulation Inhibition: Spaglumic acid stabilizes mast cells by inhibiting calcium influx, thus preventing the degranulation process that releases histamine and other inflammatory mediators .

Spaglumic acid exhibits significant biological activity as an anti-allergic agent. Its primary mechanism involves stabilizing mast cells and preventing their degranulation, which is crucial in allergic responses. By inhibiting the release of histamine and leukotrienes, it helps mitigate symptoms associated with allergic reactions, particularly in ocular applications . Additionally, it has been shown to block complement activation, further contributing to its anti-inflammatory effects.

The synthesis of spaglumic acid can be achieved through several methods:

  • Peptide Synthesis: Utilizing solid-phase peptide synthesis techniques allows for the stepwise assembly of amino acids to form spaglumic acid.
  • Chemical Modification: Starting from glutamic acid and aspartic acid, chemical modifications such as acetylation can yield spaglumic acid.
  • Enzymatic Synthesis: Enzymatic pathways can also be employed to synthesize spaglumic acid from precursor amino acids through specific enzymatic reactions that facilitate peptide bond formation.

Spaglumic acid is primarily used in the medical field for its anti-allergic properties. Its applications include:

  • Ocular Treatments: Used in eye drops to prevent allergic conjunctivitis by stabilizing mast cells in the conjunctival tissue .
  • Allergy Management: Employed in various formulations aimed at reducing allergic responses triggered by environmental allergens.

Research has indicated that spaglumic acid interacts with several biological pathways:

  • Mast Cell Interaction: It inhibits mast cell degranulation by blocking calcium channels, thereby reducing histamine release.
  • Complement System Modulation: Spaglumic acid has been shown to inhibit complement activation, which plays a role in inflammatory processes.
  • Leukotriene Synthesis Inhibition: It reduces leukotriene production in sensitized cells, further alleviating allergic symptoms .

Several compounds share structural or functional similarities with spaglumic acid. Here are a few notable examples:

Compound NameChemical FormulaKey Features
Glutamic AcidC5H9NO4C_5H_9NO_4A standard amino acid involved in neurotransmission and metabolism.
Aspartic AcidC4H7NO4C_4H_7NO_4Another amino acid that plays a role in neurotransmission and is a precursor for other amino acids.
N-Acetyl-L-aspartateC5H9NO5C_5H_9NO_5A derivative of aspartate involved in brain metabolism and neuroprotection.
N-Acetyl-L-glutamateC6H10N2O5C_6H_{10}N_2O_5A derivative of glutamate that serves as a precursor for neurotransmitters.

Uniqueness of Spaglumic Acid

Spaglumic acid is unique due to its specific combination of L-aspartate and L-glutamate residues linked through peptide bonds, along with its distinct ability to stabilize mast cells and inhibit allergic reactions effectively. This functionality sets it apart from other similar compounds that may not share the same mechanism of action or therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-2.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

322.10123016 g/mol

Monoisotopic Mass

322.10123016 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1W8M12WXYL

Related CAS

113701-65-8 (magnesium salt)
57096-28-3 (sodium salt/solvate)

Drug Indication

Used in patients with allergic conjunctivitis.

Mechanism of Action

Spaglumic acid is a mast cell stabilizer. Mast cells are involved in producing an allergic response by releasing inflammatory mediators such as histamine. Mast cell stablizers block the release of histamine and other mediators by inhibiting mast cell degranulation, which is the process of releasing these mediators. Inhibition occurs through inhibition of specific calcium channels to stabilize the mast cell and prevent degranulation.

Other CAS

4910-46-7

Wikipedia

N-Acetylaspartylglutamic_acid

Dates

Modify: 2023-08-15
1: Sanchis-Merino ME, Montero JA, Ruiz-Moreno JM, Rodriguez AE, Pastor S. Comparative efficacy of topical antihistamines in an animal model of early phase allergic conjunctivitis. Exp Eye Res. 2008 May;86(5):791-7. doi: 10.1016/j.exer.2008.02.007. Epub 2008 Mar 4. PubMed PMID: 18378229.
2: Purello D'Ambrosio F, Gangemi S, Ricciardi L, Cuzzocrea S, Di Lorenzo G. Lodoxamide versus spaglumic acid: a comparative double-blind trial on patients suffering from seasonal allergic conjunctivitis induced by Parietaria pollen. Allergol Immunopathol (Madr). 1997 Sep-Oct;25(5):233-7. PubMed PMID: 9395007.
3: Reddy AV, Ravindranath B. Synthesis of alpha-, beta- and cyclic spaglumic acids. Int J Pept Protein Res. 1992 Nov;40(5):472-6. PubMed PMID: 1362393.

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